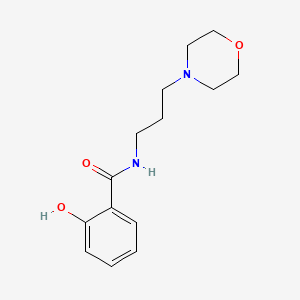

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide

Description

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide is a benzamide derivative featuring a hydroxyl group at the 2-position of the benzamide core and a morpholine-substituted propyl chain attached to the nitrogen atom. This compound is listed as discontinued by CymitQuimica, with product references (e.g., Ref: 10-F374076) indicating prior availability in gram-scale quantities . Its structural uniqueness lies in the combination of the hydrogen-bond-donating hydroxyl group and the morpholine moiety, which may influence solubility, bioavailability, and intermolecular interactions.

Propriétés

IUPAC Name |

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13-5-2-1-4-12(13)14(18)15-6-3-7-16-8-10-19-11-9-16/h1-2,4-5,17H,3,6-11H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGIBSKECUCFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-hydroxybenzoic acid and 3-(morpholin-4-yl)propylamine.

Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the addition of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its role in enhancing the anticancer activity of other drugs, making it a potential adjuvant therapy for cancer.

Mécanisme D'action

The mechanism of action of 2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Molecular Targets: Binding to specific proteins or enzymes involved in cellular processes.

Pathways Involved: Modulating signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparaison Avec Des Composés Similaires

Structural Analogues with Modified Amine Substituents

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Synthesis : Prepared via condensation of methyl salicylate with 3,4-dimethoxyphenethylamine, yielding 34% product after 6 hours at room temperature .

- Physical Properties : Melting point = 96°C.

- Key Differences: Replaces the morpholinopropyl group with a methoxyphenethyl chain.

2-Amino-N-(3-morpholin-4-ylpropyl)benzamide

- Structure: Substitutes the hydroxyl group with an amino group.

- Safety Data: Classified under GHS guidelines with CAS 13666-71-2. No toxicity data are provided, but the amino group may alter reactivity and metabolic pathways .

N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methoxy-N-(3-morpholin-4-ylpropyl)benzamide

- Structure : Incorporates a benzothiazole ring and a methoxy group.

- Molecular Weight: 429.51 g/mol.

Analogues with Heterocyclic Modifications

Crystalline Salts of 2-Hydroxy-N-(5-chloro-1,3-thiazol-2-yl)benzamide

- Structure: Features a thiazole ring instead of the morpholinopropyl chain.

- Properties : Co-crystallized with morpholine to form salts, likely improving solubility and crystallinity .

N-{1-[[2-[5-(4-Chlorobenzylidene)-3-allyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (Compound 21)

- Structure: Contains a thiazolidinone ring and chlorobenzylidene group.

- Activity : Exhibits antimicrobial and anticancer properties. Melting point = 220–222°C, higher than Rip-D due to increased rigidity .

Physical Properties

- Solubility : Morpholine’s oxygen atoms may enhance aqueous solubility compared to methoxy or thiazole-containing analogues.

Activité Biologique

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide, a synthetic compound characterized by its benzamide structure with a hydroxyl group and a morpholine moiety, has gained attention for its potential biological activities, particularly in oncology. This article delves into the compound's synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of an amide bond between 2-hydroxybenzoic acid and 3-(morpholin-4-yl)propylamine. The general reaction can be summarized as follows:

- Reactants : 2-hydroxybenzoic acid and 3-(morpholin-4-yl)propylamine.

- Reaction Conditions : Typically conducted under mild conditions to ensure high yield and purity.

- Product : this compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enhancing the efficacy of existing anticancer therapies. The following sections outline its key biological effects.

The proposed mechanisms through which this compound exerts its effects include:

- Modulation of Signaling Pathways : The compound may interact with specific proteins involved in cancer pathways, influencing tumor growth and response to therapies.

- Interaction with Biological Macromolecules : It is believed to bind to key enzymes and receptors crucial for cancer cell survival and proliferation, enhancing the effectiveness of other anticancer agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Properties :

- A study highlighted its role in enhancing the anticancer activity of existing drugs by modulating apoptotic pathways in various cancer cell lines.

- Interaction studies revealed significant binding affinity to proteins involved in apoptosis and cell cycle regulation, suggesting a potential role as an adjuvant therapy in cancer treatment.

-

Comparative Analysis :

- A comparative study with structurally similar compounds demonstrated that this compound exhibited superior efficacy against specific cancer types.

Data Table: Comparative Biological Activity

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Hydroxyl group enhances solubility | Significant anticancer activity |

| 2-Hydroxy-3-methyl-N-(3-morpholin-4-ylpropyl)benzamide | Structure | Methyl group alters pharmacokinetics | Moderate anticancer activity |

| 5-[4-(3-amino-3-oxopropyl)-3,5-dioxo-1,2,4-triazin-2-yl]-2-chloro-N-[2-(2-chlorophenyl)ethyl]benzamide | Structure | Different mechanism of action | Limited efficacy in cancer treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.